An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the combined electronic and steric properties conferred by its chloro, methyl, and nitro substituents. This document outlines a detailed synthetic protocol and presents a thorough characterization profile, including predicted spectroscopic data based on analogous structures.
Introduction
Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring. They are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of specific substituents onto the benzothiazole scaffold allows for the fine-tuning of a molecule's biological activity and physicochemical properties.
5-Chloro-2-methyl-6-nitro-1,3-benzothiazole (C₈H₅ClN₂O₂S) is a derivative functionalized with a chlorine atom at position 5, a methyl group at position 2, and a nitro group at position 6. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzothiazole ring system and offers a handle for further chemical transformations, such as reduction to an amino group. The chloro and methyl groups also modulate the molecule's lipophilicity, metabolic stability, and steric profile.
This guide details a robust synthetic method for the preparation of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole and provides a comprehensive summary of its characterization.
Synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole
The synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole is achieved through the electrophilic nitration of 5-Chloro-2-methylbenzothiazole using a mixture of concentrated nitric acid and sulfuric acid. The strong electron-donating nature of the benzothiazole ring system directs the nitration to the benzene ring.
Experimental Protocol: Nitration of 5-Chloro-2-methylbenzothiazole
Materials:
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5-Chloro-2-methylbenzothiazole
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Crushed Ice
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Deionized Water
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Ethanol
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Buchner funnel and filter paper
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Standard laboratory glassware
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-methylbenzothiazole (1.0 equivalent) in concentrated sulfuric acid (5-10 volumes) at 0-5 °C in an ice bath.
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In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 volumes) while cooling in an ice bath.
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Add the nitrating mixture dropwise to the solution of 5-Chloro-2-methylbenzothiazole over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
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A precipitate of the crude product will form. Allow the ice to melt completely.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole.
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Dry the purified product under vacuum.
Characterization of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole
The structure and purity of the synthesized 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole can be confirmed using a variety of spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value |
| CAS Number | 5264-77-7 |
| Molecular Formula | C₈H₅ClN₂O₂S |
| Molecular Weight | 228.66 g/mol |
| Appearance | Expected to be a pale yellow solid |
| Melting Point | Not reported; expected to be higher than the starting material (65-70 °C) |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole based on the known data of the starting material and the anticipated effects of the nitro group.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.5 | s | 1H | H-7 |
| ~ 7.8 - 8.1 | s | 1H | H-4 |
| ~ 2.8 - 3.0 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | C-2 |
| ~ 150 - 155 | C-6 (C-NO₂) |
| ~ 145 - 150 | C-7a |
| ~ 130 - 135 | C-3a |
| ~ 125 - 130 | C-5 (C-Cl) |
| ~ 120 - 125 | C-4 |
| ~ 115 - 120 | C-7 |
| ~ 18 - 22 | -CH₃ |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |
| ~ 2950 - 2850 | Weak | Aliphatic C-H stretch |
| ~ 1600 - 1580 | Medium | C=N stretch (thiazole ring) |
| ~ 1550 - 1500 | Strong | Asymmetric NO₂ stretch |
| ~ 1480 - 1450 | Medium | Aromatic C=C stretch |
| ~ 1350 - 1300 | Strong | Symmetric NO₂ stretch |
| ~ 800 - 700 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Relative Intensity | Assignment |
| ~ 228/230 | High | [M]⁺ (Molecular ion peak, with Cl isotope pattern) |
| ~ 211/213 | Moderate | [M - OH]⁺ |
| ~ 182/184 | Moderate | [M - NO₂]⁺ |
| ~ 147 | Moderate | [M - NO₂ - Cl]⁺ |
Visualization of Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the synthetic pathway for 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole.
Caption: Synthetic route to 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole.
Characterization Logic
This diagram shows the logical flow of the characterization process to confirm the identity and purity of the synthesized compound.
